![molecular formula C8H7BrN2 B2961410 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine CAS No. 2361645-22-7](/img/structure/B2961410.png)

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

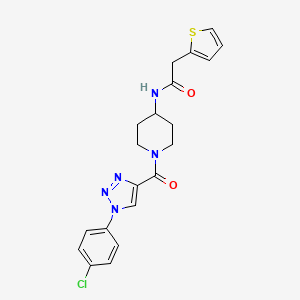

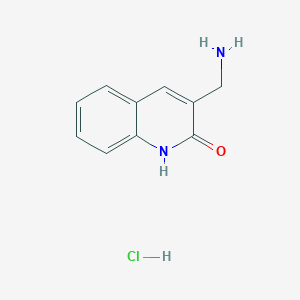

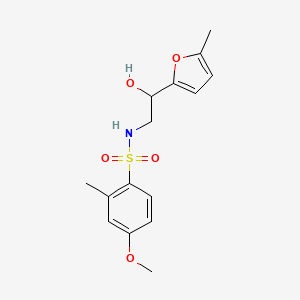

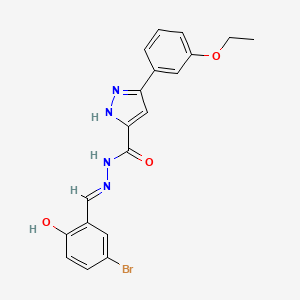

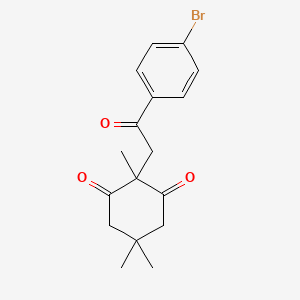

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 211.06 . It is a powder in physical form .

Synthesis Analysis

Pyrrolopyrazine derivatives, including 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is represented by the InChI code: 1S/C8H7BrN2/c1-6-4-7(9)8-5-10-2-3-11(6)8/h2-5H,1H3 .Chemical Reactions Analysis

Pyrrolopyrazines, including 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine, are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Physical And Chemical Properties Analysis

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine has a density of 1.60±0.1 g/cm3 . The pKa value is 0.14±0.30 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine derivatives have shown promising results as antimicrobial agents. They have been tested against a variety of bacterial and fungal strains and have exhibited significant inhibitory effects .

Antifungal Activity

These compounds also display potent antifungal properties. Research indicates that they can be effective in combating fungal infections, which is crucial given the rising incidence of antifungal resistance .

Antiviral Activity

The antiviral potential of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine is another area of interest. Studies suggest that these derivatives can inhibit the replication of certain viruses .

Anti-inflammatory Activity

Inflammation is a common physiological response to various diseases. Pyrrolopyrazine derivatives have been found to possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders .

Antioxidant Activity

Oxidative stress is implicated in many diseases. The antioxidant activity of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine derivatives could be beneficial in protecting against oxidative damage .

Antitumor Activity

These compounds have been subjected to cytotoxicity testing against various cancer cell lines. Some derivatives have shown high levels of cell death in glioblastoma cell lines, indicating their potential as antitumor agents .

Kinase Inhibitory Activity

Kinase inhibition is a therapeutic strategy in treating cancer and other diseases. Pyrrolopyrazine derivatives have shown activity in inhibiting certain kinases, which could be valuable in drug development .

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Wirkmechanismus

Target of Action

Pyrrolopyrazine derivatives, which include 8-bromo-6-methylpyrrolo[1,2-a]pyrazine, have been known to exhibit a wide range of biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrrolopyrazine derivatives have shown various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

8-bromo-6-methylpyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-5-10-2-3-11(6)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZARNUJSBKYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2N1C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2961327.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2961328.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)

![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2961337.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2961345.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961350.png)